6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Overview
Description
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide is a chemical compound with the molecular formula C6H4F2N4·HBr. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide typically involves the reaction of appropriate fluorinated pyridine derivatives with triazole precursors under controlled conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent . The reaction is carried out at room temperature, followed by the addition of isocyanates to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine
Uniqueness
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4.BrH/c7-3-1-4(8)5-10-11-6(9)12(5)2-3;/h1-2H,(H2,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXIBUVPUCYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1F)N)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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